4-溴-2-氟-5-硝基苄基溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-fluoro-5-nitrobenzyl bromide is a substituted benzyl bromide . It is a chemical compound used extensively in scientific research. It possesses unique properties that make it ideal for various applications, including organic synthesis and drug development.

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzyl bromide involves multiple steps . One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis

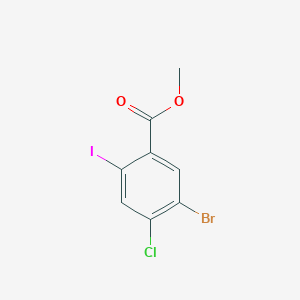

The molecular formula of 4-Bromo-2-fluoro-5-nitrobenzyl bromide is C7H4Br2FNO2. The IUPAC name is 1-bromo-4-(bromomethyl)-5-fluoro-2-nitrobenzene . The InChI code is 1S/C7H4Br2FNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2 .Chemical Reactions Analysis

4-Bromo-2-fluoro-5-nitrobenzyl bromide may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . The compound is reactive and versatile, making it a valuable tool in the quest for innovation and advancement in multiple fields of study.Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-nitrobenzyl bromide is a solid at room temperature . Its density is 1.9094g/ml at 25°C .科学研究应用

杂环化合物的合成

4-溴-2-氟-5-硝基苄基溴用于合成高度官能化的4H-1-苯并吡喃。这是通过在丙酮中碳酸钾存在下与活性亚甲基化合物进行串联SN2-SNAr反应序列来实现的。该过程简单明了,产率高,在50-92%之间变化(Bunce, Rogers, Nago, & Bryant, 2008)。

电合成和电化学行为

在另一项研究中,4-硝基苄基溴被用作还原CO2的催化剂,并作为电合成4-硝基苯乙酸的初始底物。该研究证明了其在CO2还原中的有效催化活性,在电羧化过程中发挥了双重作用(Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020)。

蛋白质修饰和分光光度法

2-羟基-5-硝基苄基溴是一种相关化合物,已被用于蛋白质中色氨酸残基的修饰,如其在细菌视紫红质中的应用。该方法涉及与氨基酸酯的复杂反应,并提供了试剂对蛋白质中色氨酸特异性的见解(Sabés, Torres, Duñach, & Padrós, 1988)。

阴离子表面活性剂的合成

苄基吡啶溴的硝基、溴代和甲基衍生物已被合成并评估为用于测定河水中阴离子表面活性剂的阳离子试剂。该应用对于环境监测和污染控制具有重要意义(Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980)。

光合作用研究

一项关于从4-硝基甲苯作为起始原料光合作用合成4-硝基苄基溴的研究表明,这是一个环境友好的过程,具有高产率和产品纯度,突出了其在绿色化学应用中的重要性(Zhou Zeng-yong, 2009)。

安全和危害

The compound is classified as a corrosive solid . It has a GHS05 pictogram, with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Similar compounds are known to react at the benzylic position , suggesting that this compound may also target molecules at their benzylic positions.

Mode of Action

The mode of action of 4-Bromo-2-fluoro-5-nitrobenzyl bromide involves reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides . In the initiating step, a free radical reaction occurs, where a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide .

Biochemical Pathways

Similar compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions .

Result of Action

Similar compounds are known to cause chemical burns to the respiratory tract and skin, and eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitrobenzyl bromide. For instance, the compound is stored under inert gas at 2-8°C , indicating that temperature and exposure to oxygen may affect its stability

属性

IUPAC Name |

1-bromo-4-(bromomethyl)-5-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVLPLOHBUOFQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)

![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)

![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)

![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)

![N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2404674.png)

![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)